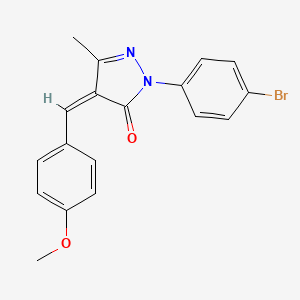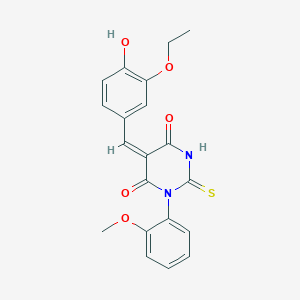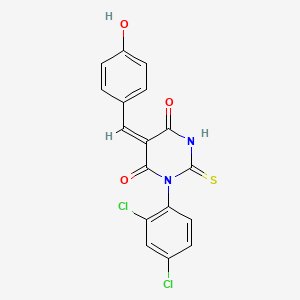![molecular formula C22H20N2O4 B5912542 N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)
N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide, also known as MAFP, is a synthetic compound that has gained attention in scientific research due to its potential use as a tool for studying the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and memory. MAFP has been shown to inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids in the body. By inhibiting FAAH, MAFP increases the levels of endocannabinoids, leading to various biochemical and physiological effects.
Mécanisme D'action
N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide inhibits the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide increases the levels of endocannabinoids, leading to various biochemical and physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body. These receptors are found in various tissues and organs, including the brain, immune system, and gastrointestinal tract. By increasing the levels of endocannabinoids, N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide can modulate the activity of these receptors, leading to various effects.
Biochemical and Physiological Effects:
N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, leading to analgesic, anxiolytic, and anti-inflammatory effects. N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide has also been shown to improve memory and cognitive function. In addition, N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been shown to have anti-tumor effects, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide has several advantages for lab experiments. It is a potent inhibitor of FAAH, making it an effective tool for studying the endocannabinoid system. N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide is also stable and can be easily synthesized in the lab. However, N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide has some limitations. It has low solubility in water, making it difficult to administer to animals in studies. In addition, N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide has a short half-life, which limits its effectiveness in long-term studies.
Orientations Futures
There are several future directions for research on N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide. One potential avenue is the development of more potent and selective inhibitors of FAAH. This could lead to the development of new therapeutic agents for various diseases. Another direction is the study of the effects of N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide on the gut microbiome. Recent studies have shown that the endocannabinoid system plays a role in regulating the gut microbiome, and N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide could be a useful tool for studying this interaction. Finally, N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide could be used in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-methoxybenzaldehyde with 2-methylphenylamine to form an intermediate compound. This intermediate is then reacted with vinyl magnesium bromide to form a vinyl ketone. The final step involves the reaction of the vinyl ketone with furfurylamine to form N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide. The overall yield of this synthesis method is around 10%.
Applications De Recherche Scientifique
N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been used extensively in scientific research to study the endocannabinoid system. It has been shown to increase the levels of endocannabinoids in the body, leading to various biochemical and physiological effects. N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been used to study the role of the endocannabinoid system in pain sensation, mood regulation, appetite, and memory. It has also been used to study the effects of endocannabinoids on various diseases, including cancer, epilepsy, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-6-3-4-7-18(15)23-21(25)19(24-22(26)20-8-5-13-28-20)14-16-9-11-17(27-2)12-10-16/h3-14H,1-2H3,(H,23,25)(H,24,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGPEJWZXICJAC-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5308454 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912464.png)
![5-bromo-N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5912479.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B5912480.png)
![3-{4-[4-(2-amino-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5912485.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5912490.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5912493.png)
![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)
![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)




